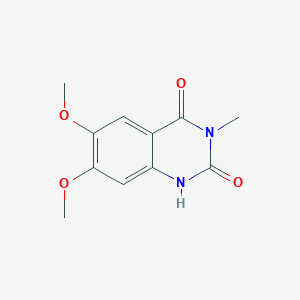

6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione

Descripción

Propiedades

IUPAC Name |

6,7-dimethoxy-3-methyl-1H-quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O4/c1-13-10(14)6-4-8(16-2)9(17-3)5-7(6)12-11(13)15/h4-5H,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGXDZFXRQHXBSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=CC(=C(C=C2NC1=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Table 1: Comparison of Preparation Methods

| Method | Starting Material | Conditions | Yield | Environmental Impact |

|---|---|---|---|---|

| Solid-Phase Fusion | 4,5-Dimethoxy-2-nitrobenzoic acid | Sulfuric acid, iron powder, urea | Moderate | Higher waste generation |

| Solvent-Free Synthesis | 2-Aminobenzonitriles | CO2, DBU, 120°C | High (up to 97%) | Low waste, solvent-free |

| One-Pot Synthesis in Water | Anthranilic acid derivatives | Potassium cyanate, NaOH, water | Near-quantitative | Low waste, water-based |

Detailed Research Findings

Research on quinazoline derivatives highlights their versatility in medicinal chemistry. For instance, 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a key intermediate in the synthesis of drugs like Prazosin, Bunazosin, and Doxazosin, which are used to treat hypertension and benign prostatic hyperplasia. The development of efficient synthesis methods is crucial for reducing costs and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

6,7-Dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the dione functionality to diols or other reduced forms.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional carbonyl groups, while reduction can produce hydroquinazoline derivatives.

Aplicaciones Científicas De Investigación

6,7-Dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Quinazoline derivatives are explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.

Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors involved in disease pathways. For example, quinazoline derivatives are known to inhibit tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The exact molecular targets and pathways depend on the specific derivative and its modifications.

Comparación Con Compuestos Similares

Key Structural Features:

- Quinazoline core : A bicyclic structure with nitrogen atoms at positions 1 and 3.

- Substituents :

- Methoxy (-OCH₃) groups at positions 6 and 7.

- Methyl (-CH₃) group at position 3.

- Dione functionality : Ketone groups at positions 2 and 4.

Comparison with Similar Compounds

Quinazoline-2,4-dione derivatives vary widely in biological activity and physicochemical properties based on substituent patterns. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Key Findings:

Chloro substituents (e.g., at position 8 in ) introduce electron-withdrawing effects, which may alter reactivity or binding to biological targets . Ethyl groups at position 3 () increase lipophilicity but may reduce metabolic stability due to longer alkyl chains .

Synthetic Flexibility :

- Position 3 is a common site for modifications, enabling the introduction of alkyl (methyl, ethyl) or halogenated (chloroethyl) groups .

- Methoxy groups at 6 and 7 are conserved in many derivatives, suggesting their role in maintaining core electronic properties .

Pharmacological Implications :

- Derivatives without a 3-substituent (e.g., 6,7-dimethoxyquinazoline-2,4-dione) serve as precursors for further functionalization .

- Complex derivatives (e.g., ’s benzyl-pyrrolidine analog) demonstrate that bulky substituents at positions 1 and 3 can expand therapeutic applications but may complicate synthesis .

Actividad Biológica

6,7-Dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound recognized for its diverse biological activities. This compound features a quinazoline backbone with specific substitutions that enhance its pharmacological potential. The presence of two methoxy groups and a methyl group contributes to its unique chemical properties and biological interactions.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₂N₂O₄

- Molecular Weight : 236.224 g/mol

- CAS Number : 20197-88-0

Synthesis

The synthesis of this compound typically involves cyclization reactions of appropriate precursors under controlled conditions, often utilizing solvents like acetic acid or dimethylformamide (DMF) to enhance yields and purity .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of this compound derivatives against various bacterial strains. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria.

Case Studies on Antimicrobial Activity

- Study on Derivatives : A series of derivatives synthesized from 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione were tested for antimicrobial properties using the Agar well diffusion method. The results indicated moderate activity against selected bacterial strains compared to standard antibiotics .

- Cytotoxicity Testing : In another study, derivatives were evaluated for cytotoxic effects on cancer cell lines (K562 and HeLa). The cytotoxicity was measured using the MTT assay, which indicated varying degrees of effectiveness in reducing cell viability .

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Quinazoline derivatives are known to inhibit tyrosine kinases involved in cancer progression.

The proposed mechanism involves the inhibition of specific enzymes or receptors that play critical roles in cancer cell signaling pathways. This inhibition can lead to reduced proliferation and increased apoptosis in cancer cells .

Summary of Biological Activities

Research Findings and Future Directions

Research into the biological activity of this compound continues to evolve. The exploration of its derivatives is particularly promising for developing new antimicrobial and anticancer agents.

Potential Applications

- Pharmaceutical Development : Given its diverse biological activities, this compound may serve as a lead structure for developing new drugs targeting microbial infections and cancers.

- Further Research : Ongoing studies should focus on optimizing the synthesis of derivatives with enhanced potency and specificity against targeted biological pathways.

Q & A

Q. What are the established synthetic routes for 6,7-dimethoxy-3-methylquinazoline-2,4(1H,3H)-dione, and what are their limitations?

Traditional synthesis involves reacting anthranilic acid derivatives with reagents like chlorosulfonyl isocyanate or phosgene, which pose toxicity and environmental risks due to hazardous byproducts . Newer methods explore CO₂ incorporation to reduce reliance on toxic reagents, but challenges remain in optimizing yields and reaction kinetics. Researchers should compare these routes using metrics like atom economy and E-factor to assess sustainability .

Q. How can spectroscopic techniques (e.g., NMR, IR) be optimized to characterize the structural purity of this compound?

Use high-resolution NMR (¹H/¹³C) to confirm methoxy and methyl substituents, ensuring solvent selection (e.g., DMSO-d₆) minimizes signal overlap. IR analysis should focus on carbonyl stretches (~1700 cm⁻¹) and hydrogen-bonded NH groups. Cross-validate with mass spectrometry (HRMS) for molecular ion confirmation .

Q. What experimental design principles apply to studying its reactivity in heterocyclic chemistry?

Employ factorial design to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify dominant factors in reactions like ring-opening or substitution. Fractional factorial designs are cost-effective for initial screening .

Advanced Research Questions

Q. How can computational tools resolve contradictions in reported reaction mechanisms for quinazoline-2,4-dione derivatives?

Use density functional theory (DFT) to model transition states and compare activation energies for competing pathways (e.g., nucleophilic substitution vs. radical mechanisms). Software like COMSOL Multiphysics enables dynamic simulations of reaction kinetics, reconciling discrepancies between experimental and theoretical data .

Q. What green chemistry strategies can improve the sustainability of synthesizing this compound?

Investigate solvent-free mechanochemical synthesis or biphasic systems to minimize waste. Catalytic methods using recyclable organocatalysts (e.g., ionic liquids) or enzymatic approaches could replace stoichiometric reagents. Lifecycle assessment (LCA) tools should quantify environmental impact .

Q. How do crystallographic studies inform its supramolecular interactions in solid-state chemistry?

Single-crystal X-ray diffraction reveals packing motifs (e.g., π-π stacking, hydrogen bonding) critical for material properties. Pair with Hirshfeld surface analysis to quantify intermolecular interactions and correlate with solubility or stability trends .

Q. What methodologies address variability in biological activity data across in vitro assays?

Apply meta-analysis to aggregate data from diverse assays (e.g., enzyme inhibition, cytotoxicity), adjusting for variables like cell line specificity or assay protocols. Machine learning can identify confounding factors and predict activity under standardized conditions .

Methodological Frameworks

Q. How to design a robust structure-activity relationship (SAR) study for this compound?

Use hierarchical clustering to group derivatives by substituent effects (e.g., methoxy vs. ethoxy). Multivariate regression models (PLS or QSAR) correlate structural descriptors (logP, polar surface area) with bioactivity, validated via leave-one-out cross-validation .

Q. What statistical approaches validate reproducibility in synthetic yield optimization?

Implement response surface methodology (RSM) with central composite design to model non-linear relationships between variables. Confirm reproducibility via interlaboratory studies and Grubbs’ test for outlier detection .

Q. How to integrate AI-driven automation into its synthesis and analysis?

Develop closed-loop systems where AI algorithms (e.g., neural networks) adjust reaction conditions in real-time based on inline spectroscopy data. Use robotic platforms for high-throughput experimentation, reducing human error and accelerating discovery .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.